![molecular formula C23H22N2O4S B2404051 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922062-15-5](/img/structure/B2404051.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound with a complex structure . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide” which have similar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, average mass, and mono-isotopic mass . It is related to other compounds such as “11-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide” and “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methyl-4-nitrobenzamide” which have similar properties .Applications De Recherche Scientifique
Catalytic and Asymmetric Reactions
Recent studies have shown that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide derivatives are used in catalytic and asymmetric reactions. For instance, Munck et al. (2017) demonstrated the use of dibenzo[b,f][1,4]oxazepine derivatives in catalytic enantioselective aza-Reformatsky reactions, achieving high yields and enantioselectivities using chiral ligands (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017). Similarly, Munck et al. (2017) reported the enantioselective addition of Et2Zn to cyclic aldimines using a (R)-VAPOL-Zn(II) complex (Munck, Sukowski, Vila, & Pedro, 2017).
Synthesis of Chiral Derivatives
Ren et al. (2014) successfully achieved the asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with significant enantioselectivity (Ren, Wang, & Liu, 2014). This demonstrates the potential of these compounds in the synthesis of optically active pharmaceuticals.
Development of Novel Heterocyclic Compounds
Zhang et al. (2015) established an efficient method for assembling novel benzo-fused N-heterocycles, including derivatives of dibenzo[b,f][1,4]oxazepines, showcasing the diversity of compounds that can be synthesized using this approach (Zhang et al., 2015).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the dibenzo[b,f][1,4]oxazepine scaffold is recognized for its wide range of biological activities. For example, More and Bhanage (2017) reported the asymmetric transfer hydrogenation of these compounds, producing biologically active derivatives with high enantioselectivity (More & Bhanage, 2017). Additionally, Sapegin et al. (2018) demonstrated the role of primary sulfonamide groups in enabling the construction of [1,4]oxazepine rings and acting as enzyme prosthetic groups in carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Propriétés
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-25-20-7-5-6-8-22(20)29-21-12-10-17(14-19(21)23(25)26)24-30(27,28)18-11-9-15(2)16(3)13-18/h5-14,24H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCMRNSMDNVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.